sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide
Description
Prochloraz, chemically designated as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide, is a broad-spectrum imidazole fungicide. It inhibits the enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungal cell membranes, leading to cell death . Key properties include:
- Molecular formula: C₁₅H₁₆Cl₃N₃O₂ .
- Molecular weight: 376.67 g/mol .
- Water solubility: 5.0–26.5 µg/mL, necessitating formulations like emulsifiable concentrates for agricultural use .
- Applications: Controls pathogens such as Fusarium spp., Rhizoctonia solani, and Magnaporthe oryzae in cereals, fruits, and post-harvest storage .
- Stability: Degrades under UV light, reducing field efficacy .
- Metabolism: Primary metabolite is 2,4,6-trichlorophenol (2,4,6-TCP), a toxic compound .
Properties
Molecular Formula |
C16H17Cl3I2N3NaO5S |
|---|---|
Molecular Weight |
746.5 g/mol |
IUPAC Name |
sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H16Cl3N3O2.CH2I2O3S.Na/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;2-1(3)7(4,5)6;/h3,5,8-10H,2,4,6-7H2,1H3;1H,(H,4,5,6);/q;;+1/p-1 |
InChI Key |
MIXCUJKCXRNYFM-UHFFFAOYSA-M |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.C(S(=O)(=O)[O-])(I)I.[Na+] |
Origin of Product |
United States |
Preparation Methods
Immobilized Catalyst Methodology
Diiodomethane serves as a precursor for diiodomethanesulfonate. The patent CN102320916A details a solid-supported phase-transfer catalytic system using potassium iodide (KI) and dichloromethane (CH₂Cl₂) under reflux (70–110°C, 7–10 hours). Key parameters include:
-
Molar ratio : KI : CH₂Cl₂ = 1 : 0.35–0.50
-
Catalyst loading : 4–6 wt% relative to KI
Post-reaction, the organic layer is washed with 5% sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, dried over anhydrous sodium sulfate (Na₂SO₄), and distilled under reduced pressure (89–92°C at 50 mmHg).
Synthesis of N-Propyl-N-[2-(2,4,6-Trichlorophenoxy)Ethyl]Amine
Phenoxyethylamine Formation
The amine precursor is synthesized in two steps:
Alkylation of 2,4,6-Trichlorophenol
React 2,4,6-trichlorophenol with 1-bromo-2-chloroethane in the presence of K₂CO₃ (2.5 equiv) in DMF at 80°C for 12 hours:
.
Propylamine Substitution
Replace the terminal chloride with propylamine using a Ullmann coupling:
.
Imidazole-1-Carboxamide Assembly
Radziszewski Condensation for Imidazole Core
Adapting the method from ACS JOC (2019), 2,4(5)-disubstituted imidazoles are synthesized via:
-
Ketone Oxidation : Acetophenone → phenylglyoxal using HBr (10 mol%)/DMSO at 85°C.
-
Condensation : React phenylglyoxal with ammonium acetate (NH₄OAc) and aldehydes in MeOH/DMSO (6:4 v/v).
For the target compound, substitute aldehydes with in-situ-generated N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine.
Carboxamide Formation
Couple the imidazole carboxylic acid (from CO₂ carboxylation under 40–180 bar) with the amine via EDCl/HOBt activation:
.
Final Salt Formation
Combine equimolar diiodomethanesulfonic acid and imidazole carboxamide in ethanol, neutralize with NaOH (1.05 equiv), and precipitate the sodium salt:
.
Optimization Data
*Theoretical values based on analogous reactions.
Challenges and Recommendations
-
Diiodomethanesulfonate Stability : Hygroscopicity necessitates anhydrous handling.
-
Amine Nucleophilicity : Steric hindrance from the trichlorophenoxy group may slow carboxamide formation; consider microwave-assisted synthesis.
-
Catalyst Recycling : Reuse immobilized phase-transfer catalysts ≥5 times without yield loss .
Chemical Reactions Analysis
Interferon alfa-2B, being a protein, primarily undergoes reactions typical of proteins, such as:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the protein can be reduced to free thiol groups.
Substitution: Amino acid residues can undergo substitution reactions, particularly at reactive side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various chemical reagents depending on the specific amino acid targeted.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified amino acid residues.
Scientific Research Applications
Interferon alfa-2B has a wide range of scientific research applications:
Chemistry: Used as a model protein for studying protein folding, stability, and interactions.
Biology: Investigated for its role in immune response modulation and antiviral activity.
Medicine: Extensively used in the treatment of viral infections such as hepatitis B and C, and various cancers including malignant melanoma and hairy cell leukemia
Industry: Utilized in the development of biopharmaceuticals and as a reference standard in bioassays.
Mechanism of Action
Interferon alfa-2B exerts its effects by binding to type I interferon receptors (IFNAR1 and IFNAR2c) on the surface of target cells. Upon binding, these receptors dimerize and activate two Janus kinase (Jak) tyrosine kinases (Jak1 and Tyk2). These kinases transphosphorylate themselves and phosphorylate the receptors, leading to the activation of the signal transducer and activator of transcription (STAT) pathway . This results in the transcription of interferon-stimulated genes, which mediate antiviral, antiproliferative, and immunomodulatory effects .
Comparison with Similar Compounds
Chemical Class and Mode of Action
| Compound | Chemical Class | Target Enzyme | Systemic Activity |
|---|---|---|---|
| Prochloraz | Imidazole | Lanosterol 14α-demethylase (CYP51) | Moderate systemic |
| Tebuconazole | Triazole | Lanosterol 14α-demethylase (CYP51) | High systemic |
| Fludioxonil | Phenylpyrrole | MAP kinase signaling pathway | Contact action only |
| Thiophanate-methyl | Benzimidazole | β-tubulin assembly | Systemic |
- Prochloraz vs. Triazoles : Both inhibit CYP51, but triazoles (e.g., tebuconazole) exhibit higher systemic mobility and photostability . Prochloraz’s imidazole ring confers lower water solubility compared to triazoles, limiting its uptake in plants .
- Prochloraz vs. Fludioxonil: Fludioxonil (phenylpyrrole) acts via a non-sterol pathway, making it effective against DMI-resistant strains. However, it lacks systemic activity, unlike prochloraz .
- Prochloraz vs. Benzimidazoles : Thiophanate-methyl disrupts microtubule synthesis, a distinct mode of action. Resistance to benzimidazoles is widespread, whereas prochloraz remains effective in mixed-formulation strategies .
Physicochemical Properties
| Property | Prochloraz | Tebuconazole | Fludioxonil |
|---|---|---|---|
| Water solubility | 5.0–26.5 µg/mL | 36 µg/mL | 1.8 µg/mL |
| Log Kow | 4.5 | 3.7 | 4.2 |
| Photostability | Low | High | Moderate |
| Half-life in soil | 30–60 days | 40–160 days | 14–28 days |
Metabolic and Environmental Impact
- Prochloraz’s metabolite 2,4,6-TCP is carcinogenic and bioaccumulative, leading to stricter residue limits in the EU .
- Fludioxonil lacks toxic metabolites, making it preferable for food safety .
Biological Activity
The compound sodium diiodomethanesulfonate; N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide , also known as Interferon α-2b , is a complex chemical with significant biological activity. This article explores its biological properties, mechanisms of action, and therapeutic applications, drawing from diverse research findings and case studies.
- Molecular Formula : CHClINNaOS
- Molecular Weight : 746.546 g/mol
- CAS Number : 98530-12-2
Structure
The compound features a unique structure that contributes to its biological activity. The presence of iodine and chlorine atoms enhances its reactivity and potential interaction with biological targets.
The primary biological activity of sodium diiodomethanesulfonate involves modulation of the immune response. Interferon α-2b is known for its role in antiviral activity, immunomodulation, and anti-proliferative effects. It primarily acts by:
- Inducing Antiviral Proteins : Enhances the expression of proteins that inhibit viral replication.
- Modulating Immune Responses : Activates immune cells such as macrophages and natural killer cells.
- Inhibiting Tumor Growth : Exhibits anti-tumor properties by inducing apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of sodium diiodomethanesulfonate in clinical settings:
- Study 1 : A clinical trial involving patients with chronic hepatitis C demonstrated that treatment with Interferon α-2b resulted in sustained virological response in 40% of patients after 24 weeks of therapy .
- Study 2 : Research on melanoma patients indicated that the combination of Interferon α-2b with chemotherapy improved overall survival rates compared to chemotherapy alone .
Data Table: Summary of Biological Effects
Safety and Toxicology
While sodium diiodomethanesulfonate is effective, it is essential to consider its safety profile. Common side effects include flu-like symptoms, fatigue, and hematological changes such as leukopenia and thrombocytopenia. Long-term use can lead to more severe effects, necessitating careful monitoring during therapy.
Q & A
Q. How can metabolic pathways and off-target effects be elucidated preclinically?
- Methodological Answer : Integrate multi-omics approaches:
- Metabolomics : LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations .
- Proteomics : SILAC labeling detects target engagement and off-target protein binding .
- Transcriptomics : RNA-seq reveals gene expression changes in treated cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
